N1-Dimethylaminoethyl Substitution Confers a Basic Ionizable Center Absent in the Parent 1-Amino Scaffold
CAS 1267008-06-9 features an N1-(2-dimethylamino)ethyl side chain that introduces a tertiary amine with an estimated pKa of 8–9, enabling pH-dependent protonation and enhanced aqueous solubility under acidic conditions. This ionizable center is entirely absent in the closest commercially available comparator, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1562-12-5), which bears a neutral N1-amino group. The structural modification increases the molecular weight from 163.18 to 219.28 g/mol, alters the hydrogen-bond acceptor count from 2 to 3, and reduces the topological polar surface area from approximately 79 Ų to 47.3 Ų—the latter crossing below the 60 Ų threshold generally associated with favorable blood-brain barrier penetration [1].
| Evidence Dimension | Ionizable center presence; TPSA; H-bond acceptor count |
|---|---|
| Target Compound Data | N1-(CH2)2N(CH3)2 group; pKa (est.) 8–9; TPSA 47.3 Ų; HBA 3; MW 219.28; XLogP3 0.6 |
| Comparator Or Baseline | 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1562-12-5): No basic amine; TPSA ~79 Ų (est.); HBA 2; MW 163.18; XLogP3 ~0.4 (est.) |
| Quantified Difference | ΔTPSA ≈ −32 Ų (−40%); ΔMW = +56.1 g/mol (+34%); +1 HBA; addition of ionizable basic center |
| Conditions | Computed molecular properties from vendor technical datasheets; pKa estimated by structural analogy to N,N-dimethylethylamine (pKa ~8.9) |
Why This Matters
The presence of a basic ionizable center enables salt formation and pH-dependent solubility tuning for in vitro assay conditions—capabilities that the neutral 1-amino analog lacks, making the target compound a more versatile starting point for lead optimization programs requiring aqueous solubility modulation.
- [1] AngeneChem. 3-Pyridinecarbonitrile, 1-[2-(dimethylamino)ethyl]-1,2-dihydro-4,6-dimethyl-2-oxo- (CAS 1267008-06-9). Computed Molecular Properties: TPSA 47.3 Ų, H-Bond Acceptors 3, H-Bond Donors 0, XLogP3 0.6, Rotatable Bonds 3. View Source
